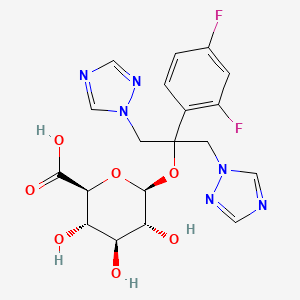
フルコナゾールグルクロン酸
説明
Fluconazole Glucuronide is a compound with the molecular formula C19H20F2N6O7 . It is a glucuronide conjugate of fluconazole, an antifungal medication used for a number of fungal infections . Fluconazole is a selective inhibitor of ergosterol, a steroid exclusive of the cell membrane of fungal cells .
Molecular Structure Analysis
Fluconazole Glucuronide has a complex molecular structure. Its IUPAC name is (2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular weight of Fluconazole Glucuronide is 482.4 g/mol .
Physical And Chemical Properties Analysis
Fluconazole Glucuronide has several physical and chemical properties. It has a molecular weight of 482.4 g/mol and a computed XLogP3-AA of -0.8 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . It also has a rotatable bond count of 8 .
科学的研究の応用
重症患者における薬物動態研究
フルコナゾールグルクロン酸は、重症患者の薬物代謝と排泄を理解するための薬物動態研究において重要な役割を果たします。研究では、そのような患者におけるフルコナゾールの暴露の変動性と目標達成を定義することに重点が置かれています。 血漿トラフサンプルと尿サンプルを分析することで、科学者は、治療効果と安全性を確保するために、フルコナゾールとその代謝物(フルコナゾールグルクロン酸を含む)の濃度を決定できます {svg_1}.
抗真菌効果の評価
フルコナゾールの代謝物として、フルコナゾールグルクロン酸は、生体試料中に存在することで、親薬物の抗真菌活性を示す場合があります。 この化合物に関する研究は、カンジダ症やクリプトコッカス症など、さまざまな真菌感染症に対するフルコナゾールの有効性を、体内での濃度をモニタリングすることで評価するのに役立ちます {svg_2}.
Safety and Hazards
将来の方向性
Future research on Fluconazole Glucuronide could focus on further understanding its pharmacokinetics and pharmacodynamics, as well as its potential uses in treating various fungal infections . Additionally, more research could be done on the impact of glucuronidation on the disposition of fluconazole and other similar compounds .
作用機序
Target of Action
Fluconazole Glucuronide, also known as Fluconazole beta-D-glucuronide, primarily targets the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is a key component of the fungal cell wall .
Mode of Action
Fluconazole Glucuronide acts as a very selective inhibitor of the targeted enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane . This results in the inhibition of cell growth and replication, thereby exerting its antifungal effects .
Biochemical Pathways
The primary biochemical pathway affected by Fluconazole Glucuronide is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, it disrupts the integrity and function of the fungal cell membrane . This leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in cell death .
Pharmacokinetics
Fluconazole, the parent compound of Fluconazole Glucuronide, exhibits high oral bioavailability (>90%), allowing for similar doses to be administered via intravenous and oral routes . It is predominantly eliminated via renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug . About 11% of the dose is excreted in the urine as metabolites, including Fluconazole Glucuronide .
Result of Action
The molecular and cellular effects of Fluconazole Glucuronide’s action primarily involve the disruption of the fungal cell membrane and inhibition of cell growth and replication . In addition to its antifungal effects, Fluconazole has also been found to exhibit neuroprotective properties and induce proliferation of neural progenitor cells in vitro and in vivo .
Action Environment
The action, efficacy, and stability of Fluconazole Glucuronide can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) in in vitro experiments has been found to significantly reduce the Km values for Fluconazole glucuronidation, indicating an increased affinity of the enzyme for the substrate . Additionally, the drug’s pharmacokinetics and resultant efficacy can be affected by patient-specific factors such as renal function .
生化学分析
Biochemical Properties
Fluconazole Glucuronide is formed through the process of glucuronidation, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . Fluconazole is an inhibitor of UGT2B7 , indicating that Fluconazole Glucuronide may interact with this enzyme during its formation.
Cellular Effects
Fluconazole, the parent compound of Fluconazole Glucuronide, inhibits the synthesis of fungal cell membranes . Its elimination is predominantly via renal excretion with most of the dose recovered in urine as an unchanged and active drug
Molecular Mechanism
Fluconazole operates by inhibiting a fungal cytochrome P450 dependent enzyme called lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis
Temporal Effects in Laboratory Settings
Fluconazole has been shown to have neuroprotective effects over time in laboratory settings .
Dosage Effects in Animal Models
Studies on Fluconazole have shown that it can prevent neurite retraction and cell death in in vitro and in vivo models of toxicity .
Metabolic Pathways
Fluconazole Glucuronide is involved in the glucuronidation pathway, a major metabolic pathway that facilitates efficient detoxification and elimination of many xenobiotics . This process is catalyzed by UGT enzymes .
Transport and Distribution
The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Subcellular Localization
Given that it is a metabolite of Fluconazole, it is likely to be found in the same subcellular locations as Fluconazole, which include the cytoplasm and possibly the endoplasmic reticulum where cytochrome P450 enzymes are located .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIGLSHRFZUJD-RPUYLAQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747791 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136134-23-1 | |
| Record name | Fluconazole glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCONAZOLE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



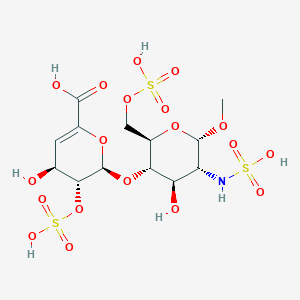
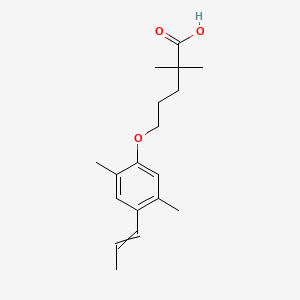
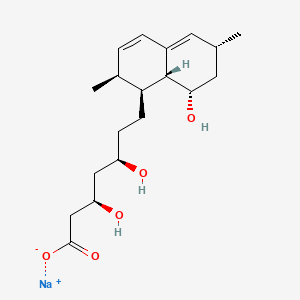
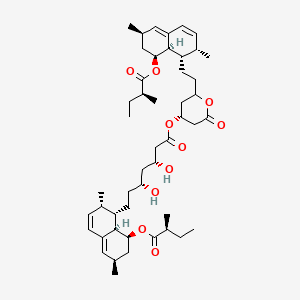
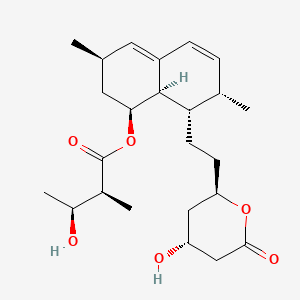
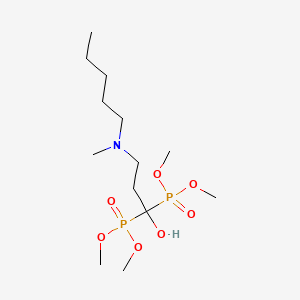
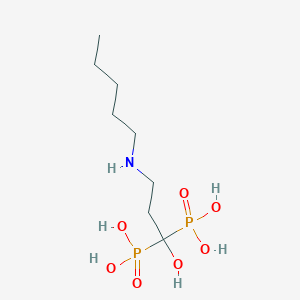
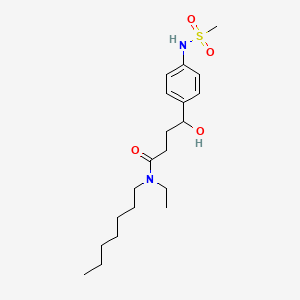

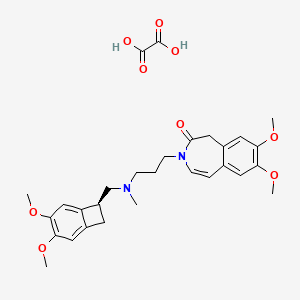
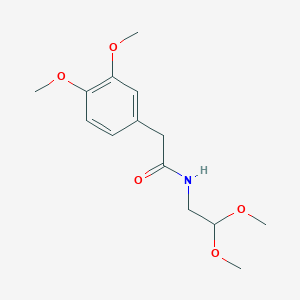
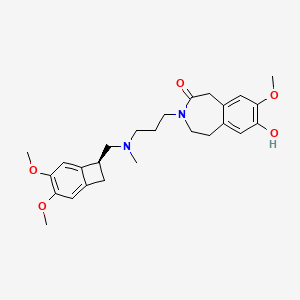
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
